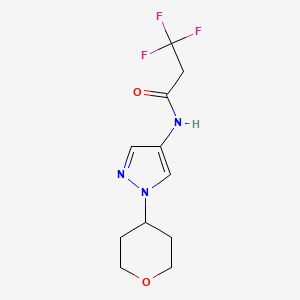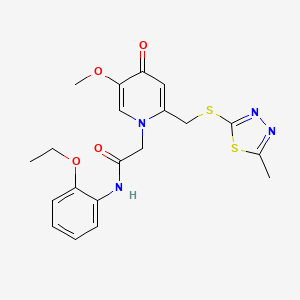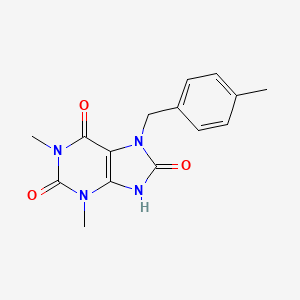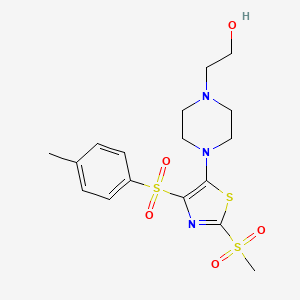![molecular formula C10H10BrNO2S2 B2765174 2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide CAS No. 1049701-33-8](/img/structure/B2765174.png)
2-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can vary greatly depending on the specific compound. For example, 4-Bromo-2-(2-methylthiazol-4-yl)phenol has a molecular weight of 270.15 .
Chemical Reactions Analysis
Thiophene-based compounds can undergo a variety of chemical reactions. For example, the active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary greatly depending on the specific compound. For example, 2-Thiopheneglyoxylic acid has a molecular formula of CHOS, an average mass of 156.159 Da, and a monoisotopic mass of 155.988113 Da .
科学的研究の応用
Synthesis and Functionalization
Research in thiophene and thiazole derivatives involves exploring various substitution reactions to synthesize novel compounds with potential applications in drug development and materials science. For instance, the study on electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen reveals insights into formylation, bromination, and Claisen rearrangement, providing a foundation for synthesizing structurally complex molecules with diverse functional groups (Clarke, Scrowston, & Sutton, 1973). Similarly, research on the bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one demonstrates the selective introduction of bromo and formyl groups, crucial for further chemical transformations (Drewry & Scrowston, 1969).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety indicate the potential of thiazole derivatives as antimicrobial agents. This research highlights the antibacterial and antifungal activities of synthesized compounds, underlining the importance of thiazole chemistry in developing new therapeutics (Güzeldemirci & Küçükbasmacı, 2010).
Photodegradation Studies
Investigating the photo-degradation behavior of thiazole-containing compounds provides insights into the stability and longevity of these molecules when exposed to light. This research is critical for understanding the applicability of thiazole derivatives in light-sensitive applications, including pharmaceuticals and materials science (Wu, Hong, & Vogt, 2007).
Metal Complex Formation
Studies on the formation of metal complexes with thiazole derivatives open avenues for applications in catalysis and materials science. For instance, the synthesis of nickel, copper, and zinc complexes of thiazole-acetic acid derivatives showcases the potential of these compounds in coordination chemistry and their possible roles as ligands in metallo-organic frameworks (Singh & Baruah, 2008).
作用機序
Safety and Hazards
将来の方向性
Thiophene-based compounds have a wide range of applications in the field of medicinal chemistry, material science, and industrial chemistry . They are used in the preparation of various biologically active compounds . Therefore, the future directions in the research and development of thiophene-based compounds are vast and promising.
特性
IUPAC Name |
2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2.BrH/c1-6-11-10(7-3-2-4-14-7)8(15-6)5-9(12)13;/h2-4H,5H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFKQFJEGSBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC=CS2.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2765102.png)

![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2765104.png)
![(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2765105.png)
![ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2765107.png)



